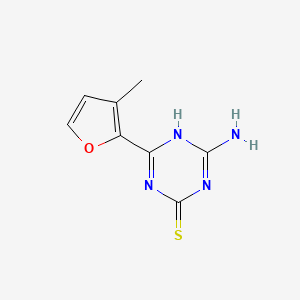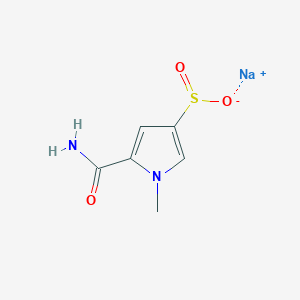
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate typically involves the reaction of 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can undergo substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfhydryl compounds, and various substituted pyrrole derivatives .
Aplicaciones Científicas De Investigación
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfinic group can undergo oxidation and reduction, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 5-carbamoyl-1H-pyrrole-3-sulfinate: Lacks the methyl group, resulting in different chemical properties.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonate: Contains a sulfonic group instead of a sulfinic group, leading to different reactivity.
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-2-sulfinate: The sulfinic group is positioned differently, affecting its chemical behavior.
Uniqueness
Sodium 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H7N2NaO3S |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
sodium;5-carbamoyl-1-methylpyrrole-3-sulfinate |
InChI |
InChI=1S/C6H8N2O3S.Na/c1-8-3-4(12(10)11)2-5(8)6(7)9;/h2-3H,1H3,(H2,7,9)(H,10,11);/q;+1/p-1 |
Clave InChI |
ZSYCMAJWOKNGFE-UHFFFAOYSA-M |
SMILES canónico |
CN1C=C(C=C1C(=O)N)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


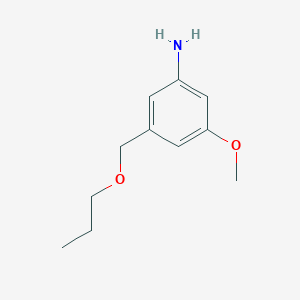
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

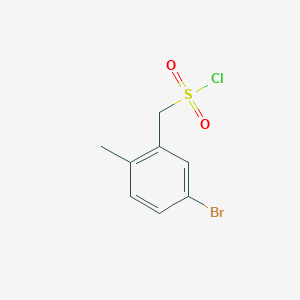
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
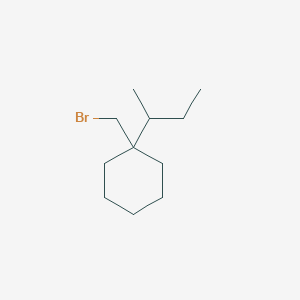
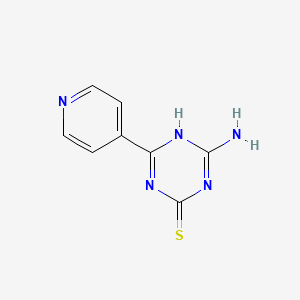
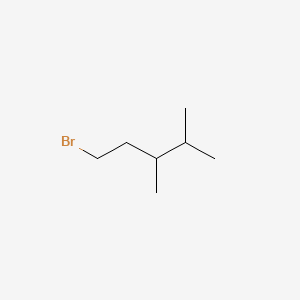
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
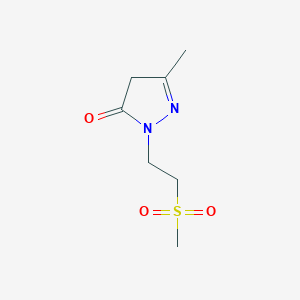

![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
